8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane hydrochloride
Overview
Description
This compound is a member of the class of benzamides, obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine . It is used as a fungicide for foliar application and as a seed treatment to control botrytis, powdery mildew, and other diseases .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
The compound has a melting point of 175-176 degrees Celsius . It is a solid in physical form . The InChI code for this compound is 1S/C13H15ClF3N3S.ClH/c14-10-7-9 (13 (15,16)17)8-18-11 (10)20-4-1-12 (2-5-20)19-3-6-21-12 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 374.26 . It is a solid in physical form . The InChI code for this compound is 1S/C13H15ClF3N3S.ClH/c14-10-7-9 (13 (15,16)17)8-18-11 (10)20-4-1-12 (2-5-20)19-3-6-21-12 .Scientific Research Applications
Supramolecular Arrangements
The chemical structure of this compound, particularly the spirohydantoin derivatives, is instrumental in understanding the relationship between molecular and crystal structures. Studies on cyclohexane-5-spirohydantoin derivatives reveal significant insights into supramolecular arrangements, emphasizing the role of substituents on the cyclohexane ring. These arrangements lead to unique structures categorized into dimers and ribbons, contributing to the field of crystal engineering and design (Graus et al., 2010).
Anticancer and Antidiabetic Applications
Derivatives of 1-thia-4-azaspiro[4.5]decane have shown promising results in anticancer and antidiabetic research. Novel spirothiazolidines analogs have been synthesized and tested for their therapeutic potential. Some of these compounds exhibit significant anticancer activities against human breast carcinoma and liver carcinoma cell lines. Additionally, certain derivatives also demonstrate therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors, showing potential as antidiabetic agents (Flefel et al., 2019).
Chemokine Receptor Antagonism
2,8-Diazaspiro[4.5]decane derivatives have been synthesized as potent CCR4 antagonists. These compounds bind to the extracellular allosteric site of the CCR4 receptor and are capable of inducing receptor endocytosis. This feature is not commonly found in small molecule antagonists of chemokine receptors, making these derivatives particularly noteworthy in the context of immunology and inflammation research (Shukla et al., 2016).
Mechanism of Action
In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group . These compounds are an important subgroup of fluorinated compounds .
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety and Hazards
Future Directions
The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Properties
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3N3S.ClH/c14-10-7-9(13(15,16)17)8-18-11(10)20-4-1-12(2-5-20)19-3-6-21-12;/h7-8,19H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYPVINGEYBBLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NCCS2)C3=C(C=C(C=N3)C(F)(F)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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